Phaseollidin

Descripción general

Descripción

La faseolidina es un isoflavonoide prenilado que pertenece a la clase de los pterocarpános. Es un metabolito secundario producido por las plantas, particularmente en respuesta a factores de estrés como la infección microbiana o el daño físico. La faseolidina es conocida por sus propiedades antimicrobianas y juega un papel crucial en los mecanismos de defensa de las plantas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La faseolidina se puede sintetizar mediante la prenilación de 3,9-dihidroxipterocarpán (DHP) utilizando dimetilalilpirofosfato (DMAPP) como donante de prenil. Esta reacción está catalizada por una enzima preniltransferasa que se encuentra en la fracción microsomal de los cultivos celulares de frijol desafiados con elicitores . Las condiciones de reacción normalmente implican el uso de DMAPP y DHP en presencia de la enzima, con una fuerte inhibición del producto observada con faseolidina y faseolina .

Métodos de producción industrial

La producción industrial de faseolidina implica la extracción de raíces de frijol, particularmente de Phaseolus vulgaris. El proceso incluye cromatografía repetida en gel de sílice y LH20, seguida de purificación utilizando HPLC de fase inversa . Este método asegura el aislamiento de faseolidina pura para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones

La faseolidina experimenta varios tipos de reacciones químicas, que incluyen:

Hidratación: Catalizada por la enzima faseolidina hidratasa, que convierte el hidrato de faseolidina en faseolidina y agua.

Oxidación y reducción: La faseolidina puede participar en reacciones de oxidación y reducción, aunque los detalles específicos sobre estas reacciones son limitados.

Reactivos y condiciones comunes

Hidratación: La enzima faseolidina hidratasa de Fusarium solani se utiliza comúnmente para la reacción de hidratación.

Oxidación y reducción: Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.

Principales productos formados

El principal producto formado a partir de la reacción de hidratación es la faseolidina en sí, junto con el agua .

Aplicaciones Científicas De Investigación

Anti-Anxiety Properties

One of the most notable applications of Phaseollidin is its anti-anxiety effects. A study conducted using various animal models, including the Elevated Plus-Maze and Open-Field tests, demonstrated that this compound significantly increases the time spent in open arms and enhances locomotion in mice. Specifically, doses of 25 mg/kg and 50 mg/kg resulted in substantial increases in exploratory behavior, indicating reduced anxiety levels among the subjects .

| Dose (mg/kg) | Time in Open Arms (seconds) | Locomotion (crossings) |

|---|---|---|

| 25 | 115.4 ± 34.03 | 42.2 ± 10.30 |

| 50 | 97.8 ± 21.64 | - |

| 100 | - | 60 ± 9.05 |

These findings suggest that this compound may serve as a potential candidate for developing new anxiolytic agents.

Antioxidant Activity

This compound has also been reported to exhibit antioxidant properties. Research indicates that compounds isolated from Erythrina droogmansiana, including this compound, possess significant antioxidant activity, which may contribute to their therapeutic effects against oxidative stress-related diseases . The ability to scavenge free radicals can be crucial in preventing cellular damage and supporting overall health.

Antimalarial Activity

In addition to its neuroprotective effects, this compound has been identified for its antimalarial properties. Studies have shown that certain isoflavonoids can inhibit the growth of malaria parasites, suggesting that this compound might be effective in treating or preventing malaria . This application highlights the compound's potential in addressing infectious diseases prevalent in tropical regions.

Traditional Medicine

This compound's use in traditional medicine underscores its historical significance and therapeutic potential. In various cultures, plants containing isoflavonoids have been utilized for their healing properties, including treatment for anxiety and other ailments . The integration of such compounds into modern pharmacology could enhance treatment options based on traditional knowledge.

Molecular Mechanisms

Understanding the molecular mechanisms by which this compound exerts its effects is crucial for future applications. Current research employs techniques such as molecular docking studies to explore how this compound interacts with specific biological targets, such as neurotransmitter receptors involved in anxiety regulation . These insights can guide the development of more effective drugs with fewer side effects.

Mecanismo De Acción

La faseolidina ejerce sus efectos principalmente a través de su actividad antimicrobiana. Se dirige a las paredes celulares y membranas microbianas, alterando su integridad y provocando la muerte celular. Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción aún se están investigando, pero se cree que interfiere con los procesos celulares esenciales en los microbios .

Comparación Con Compuestos Similares

Compuestos similares

Faseolina: Otro isoflavonoide prenilado con propiedades antimicrobianas similares.

Kievitona: Un isoflavonoide relacionado también producido por Phaseolus vulgaris con actividad antifúngica.

Medicarpina: Un pterocarpán con características estructurales y actividades biológicas similares.

Singularidad

La faseolidina es única debido a su patrón de prenilación específico y su potente actividad antimicrobiana.

Actividad Biológica

Phaseollidin is a naturally occurring isoflavonoid primarily isolated from Phaseolus vulgaris (common bean). This compound has garnered attention due to its diverse biological activities, including antifungal, antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its isoflavonoid structure, which contributes to its biological activity. The molecular formula of this compound is , and it features a hydroxyl group that plays a crucial role in its reactivity and interaction with biological systems.

1. Antifungal Activity

This compound exhibits significant antifungal properties. A study reported that this compound effectively inhibited the growth of various fungal strains, including Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell membrane integrity and interference with metabolic pathways.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

2. Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. This compound demonstrated a strong ability to scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

3. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action suggests its potential application in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis.

- Methodology : MCF-7 cells were treated with varying concentrations of this compound (0, 10, 20, 40 µM) for 24 hours.

- Findings : The IC50 for MCF-7 cells was determined to be approximately 30 µM.

Case Study 2: Anti-anxiety Properties

Another investigation assessed the anxiolytic effects of this compound using the elevated plus maze model in rodents. Results indicated that animals treated with this compound spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels.

- Methodology : Rodents were administered this compound at doses of 10 mg/kg and observed in an elevated plus maze.

- Findings : Time spent in open arms increased by 45% compared to control groups.

Propiedades

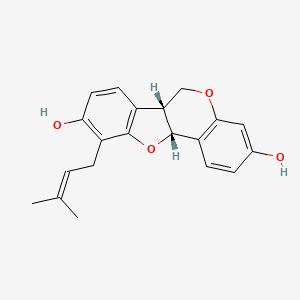

IUPAC Name |

10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,16,20-22H,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWYIUYVHYPQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phaseollidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37831-70-2 | |

| Record name | Phaseollidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 - 69 °C | |

| Record name | Phaseollidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phaseollidin exert its antifungal activity?

A1: While the precise mechanism of action remains to be fully elucidated, research suggests that this compound, like other pterocarpan phytoalexins, might disrupt fungal cell membrane integrity, ultimately leading to cell death. [, ] Further studies are needed to confirm this hypothesis and unravel the specific molecular targets of this compound within fungal cells.

Q2: What are the downstream effects of this compound on fungal pathogens?

A2: Research indicates that this compound inhibits both ascospore germination and hyphal growth in fungal species like C. cucumerinum and S. sclerotiorum. [, ] This suggests that this compound disrupts crucial stages in the fungal life cycle, effectively hindering the pathogen's ability to establish infection and spread.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol. [, ]

Q4: What spectroscopic data is available for this compound?

A4: The structure of this compound has been elucidated through various spectroscopic techniques, including UV, MS, and 1D and 2D NMR. [, , , ] These analyses provide valuable insights into the compound's structure, confirming its identity and aiding in the characterization of its chemical properties.

Q5: How is this compound synthesized in plants?

A5: this compound biosynthesis in plants like Phaseolus vulgaris (French bean) is induced upon exposure to pathogens or elicitors. It is produced via the phenylpropanoid/flavonoid pathway, with key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone isomerase (CHI) playing crucial roles. [, ]

Q6: Where does this compound accumulate in plants?

A6: this compound primarily accumulates as a glucoside within plant vacuoles. [] Upon fungal infection, a decline in this compound glucoside levels is observed, suggesting the activation of mechanisms that release the active aglycone form. []

Q7: What factors influence this compound accumulation in plants?

A7: Several factors influence this compound levels in plants. These include the plant cultivar, the infecting pathogen race, the duration of infection, and environmental conditions. [, , ] For instance, incompatible (resistant) interactions between bean cultivars and Colletotrichum lindemuthianum races often result in higher phaseollin accumulation. []

Q8: Can external stimuli induce this compound production?

A8: Yes, external stimuli such as treatment with elicitors like acibenzolar-S-methyl (BTH) [] or Triton surfactants [] can trigger this compound accumulation in plants like cowpea and French bean, respectively. This suggests that this compound production is part of a complex defense response activated upon pathogen or stress perception.

Q9: Against which fungal pathogens is this compound effective?

A9: Research demonstrates that this compound shows antifungal activity against a range of plant pathogens, including Cladosporium cucumerinum, Sclerotinia sclerotiorum, and Colletotrichum lindemuthianum. [, , , ]

Q10: What is the potential of this compound in agriculture?

A10: The antifungal properties of this compound make it a promising candidate for developing sustainable disease control strategies in agriculture. Inducing this compound production in crops through elicitors or breeding programs could offer an alternative to synthetic fungicides, potentially minimizing environmental impact. [, , ]

Q11: Can fungal pathogens develop resistance to this compound?

A11: While specific instances of this compound resistance haven't been extensively documented, the possibility exists, as seen with other antifungal compounds. [] Further research is crucial to understand potential resistance mechanisms and develop strategies to circumvent them.

Q12: Do any fungal species possess mechanisms to detoxify this compound?

A12: Yes, Fusarium solani f. sp. phaseoli, a pathogen of beans, produces enzymes (this compound hydratase) that can detoxify this compound. [, ] This highlights the ongoing evolutionary arms race between plants and their pathogens.

Q13: What are the future research directions for this compound?

A13: Further research should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.